6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline
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Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . It has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For example, pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
- Researchers have synthesized derivatives of 6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline and evaluated their anti-tubercular activity against Mycobacterium tuberculosis strains . These compounds could potentially contribute to combating tuberculosis, a global health challenge.
- The ligand tris(pyrazolyl)methane (Tpm) and its metal complexes, including those derived from 6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline, have been explored for various applications, including catalysis and biomedical chemistry . For instance, a Tpm manganese complex was investigated as a chemotherapeutic agent for colon cancer.
- Molecular docking studies revealed that certain derivatives of 6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline exhibit promising antileishmanial activity. These compounds could potentially be useful in treating leishmaniasis .
- Some target compounds derived from 6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline demonstrated significant inhibition against Plasmodium berghei, a malaria-causing parasite . This highlights their potential as antimalarial agents.
- Compound 9m, a derivative of 6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline, exhibited excellent antifungal activity against various plant pathogens, including Colletotrichum orbiculare, Rhizoctonia solani, and Phytophthora infestans . These findings suggest its potential in crop protection.
Antitubercular Activity
Biomedical Chemistry
Antileishmanial Activity
Antimalarial Potential
Antifungal Properties
Mechanism of Action
Target of Action
Similar compounds with pyrazole and imidazole moieties have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-7-20-22(8-12)11-13-9-21(10-13)17(23)14-2-3-15-16(6-14)19-5-4-18-15/h2-8,13H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOUBHKDGLGCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline |
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